REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)=[CH:4][C:3]=1[NH:18][C:19](=O)[O:20]C(C)=C.[CH3:25][C:26]([CH3:31])([CH3:30])[CH2:27][CH2:28][NH2:29].CN1CCCC1>O1CCOCC1>[CH3:25][C:26]([CH3:31])([CH3:30])[CH2:27][CH2:28][NH:29][C:19]([NH:18][C:3]1[CH:4]=[C:5]([B:9]2[O:10][C:11]([CH3:16])([CH3:17])[C:12]([CH3:15])([CH3:14])[O:13]2)[C:6]([CH3:8])=[CH:7][C:2]=1[F:1])=[O:20]
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)C)B1OC(C(O1)(C)C)(C)C)NC(OC(=C)C)=O
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Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
CC(CCN)(C)C
|
Name
|
|
Quantity
|
0.169 g
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to RT
|
Type
|
CUSTOM
|
Details
|
collect the solid
|
Type
|
FILTRATION
|
Details
|
via filtration
|
Type
|
WASH
|
Details
|
wash with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCNC(=O)NC1=C(C=C(C(=C1)B1OC(C(O1)(C)C)(C)C)C)F)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.62 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |